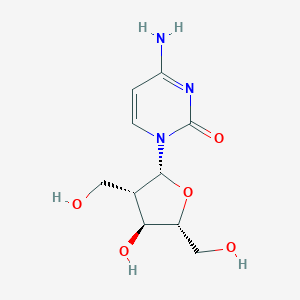
2-Morpholino-4-chloro-6-hydrazinopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholino-4-chloro-6-hydrazinopyrimidine (also known as TH287) is a potent and selective inhibitor of the DNA damage response kinase, checkpoint kinase 1 (CHK1). CHK1 plays a critical role in the DNA damage response pathway, which is essential for maintaining genomic stability and preventing the development of cancer. TH287 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
Mechanism Of Action
TH287 works by inhibiting CHK1, a kinase that plays a critical role in the DNA damage response pathway. CHK1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA, allowing time for the cell to repair the damage before continuing the cell cycle. Inhibiting CHK1 with TH287 disrupts this process, leading to the accumulation of DNA damage and the eventual death of cancer cells.
Biochemical and Physiological Effects:
TH287 has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. Additionally, TH287 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially improving the effectiveness of these treatments.
Advantages And Limitations For Lab Experiments
One advantage of using TH287 in lab experiments is its selectivity for cancer cells with DNA damage, allowing for targeted treatment. However, TH287 has also been shown to have limited efficacy in certain types of cancer cells, highlighting the need for further research to identify potential combination therapies.
Future Directions
Future research on TH287 could focus on identifying potential combination therapies to improve its efficacy in certain types of cancer cells. Additionally, further preclinical studies could help to better understand the potential side effects and toxicity of TH287, as well as its potential use in combination with other cancer treatments. Ultimately, the development of TH287 as a potential therapeutic agent for cancer treatment could have significant implications for improving patient outcomes and reducing the development of drug resistance.
Synthesis Methods
The synthesis of TH287 involves the reaction of 2-chloro-4,6-dihyrazinopyrimidine with morpholine in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield 2-morpholino-4-chloro-6-hydrazinopyrimidine.
Scientific Research Applications
TH287 has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that TH287 can selectively target cancer cells with DNA damage and sensitize them to chemotherapy and radiation therapy. Additionally, TH287 has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells.
properties
Product Name |
2-Morpholino-4-chloro-6-hydrazinopyrimidine |
|---|---|
Molecular Formula |
C8H12ClN5O |
Molecular Weight |
229.67 g/mol |
IUPAC Name |
(6-chloro-2-morpholin-4-ylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C8H12ClN5O/c9-6-5-7(13-10)12-8(11-6)14-1-3-15-4-2-14/h5H,1-4,10H2,(H,11,12,13) |
InChI Key |
OXYVCVZVOPAOGZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC(=CC(=N2)Cl)NN |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)Cl)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



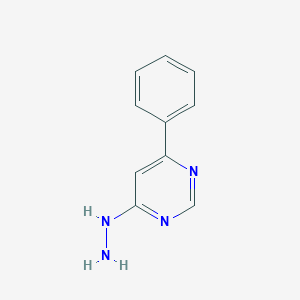
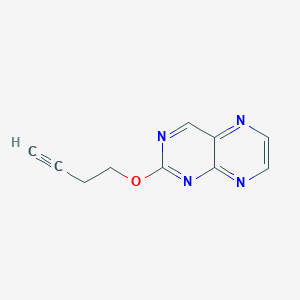
![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)
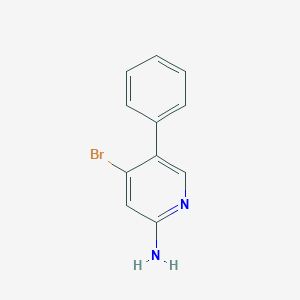
![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)
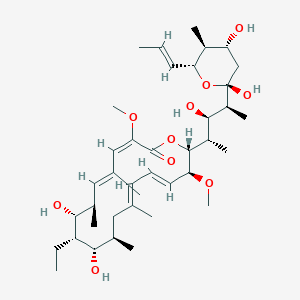
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)

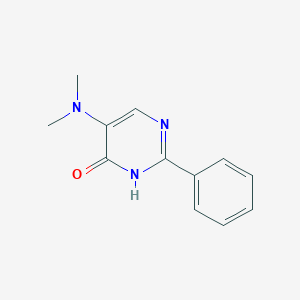
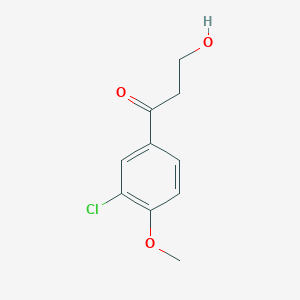
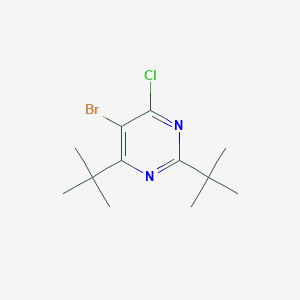
![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)
